molecular formula C38H40N2O7 B10776679 2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]

2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]

Cat. No.: B10776679
M. Wt: 636.7 g/mol
InChI Key: AHAVBKNGKPWROK-UMFPTGFGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-yl)-amide] typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the hexanedioic acid core: This can be achieved through a series of reactions including esterification, hydrolysis, and oxidation.

    Introduction of the benzyloxy groups: This step involves the protection of hydroxyl groups using benzyl chloride in the presence of a base.

    Formation of the indan-1-yl amide groups: This is typically done through amide coupling reactions using appropriate coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2,5-dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-yl)-amide] can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include thiols, amines, and alkoxides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

2,5-dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-yl)-amide] has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-yl)-amide] involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its therapeutic effects . The exact molecular pathways involved can vary depending on the specific target and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-yl)-amide] is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C38H40N2O7

Molecular Weight

636.7 g/mol

IUPAC Name

(2R,3R,5R)-3-hydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,5-bis(phenylmethoxy)hexanediamide

InChI

InChI=1S/C38H40N2O7/c41-30-19-26-15-7-9-17-28(26)34(30)39-37(44)33(46-22-24-11-3-1-4-12-24)21-32(43)36(47-23-25-13-5-2-6-14-25)38(45)40-35-29-18-10-8-16-27(29)20-31(35)42/h1-18,30-36,41-43H,19-23H2,(H,39,44)(H,40,45)/t30-,31-,32-,33-,34+,35+,36-/m1/s1

InChI Key

AHAVBKNGKPWROK-UMFPTGFGSA-N

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)NC(=O)[C@@H](C[C@H]([C@H](C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)C(CC(C(C(=O)NC3C(CC4=CC=CC=C34)O)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6)O

Origin of Product

United States

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